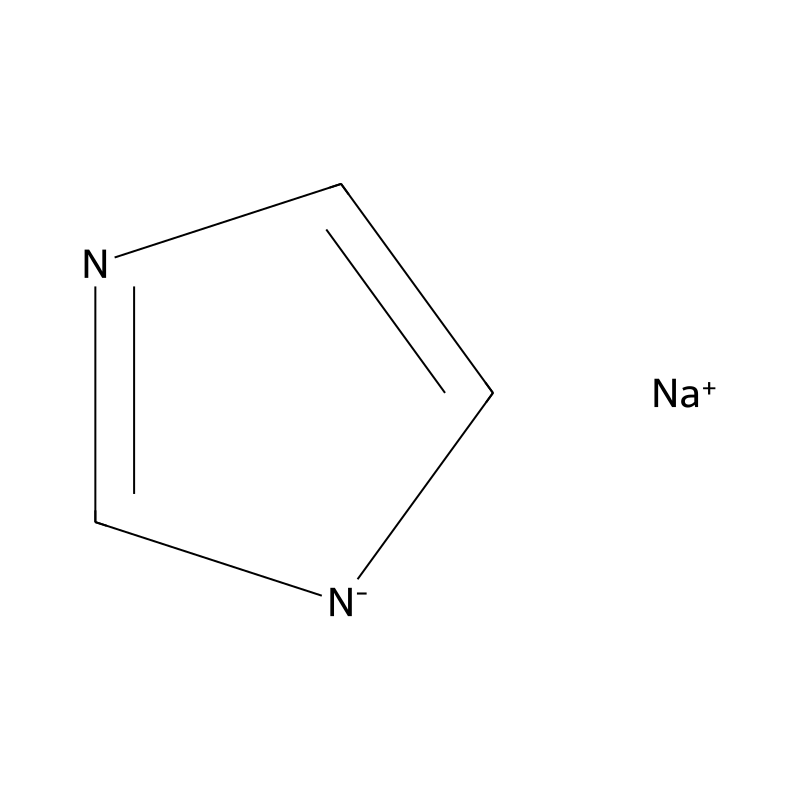

Sodium Imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

sodium imidazolate properties

Basic Chemical Identity

The table below summarizes the fundamental identifying information for sodium imidazolate.

| Property | Details |

|---|---|

| CAS Registry Number | 5587-42-8 [1] [2] |

| Chemical Name | Sodium imidazole; 1H-Imidazole sodium salt; Sodium imidazolate [1] [2] |

| Molecular Formula | C₃H₃N₂Na [1] [2] |

| Molecular Weight | 90.06 g/mol [1] [2] |

| EC Number | 226-988-5 [1] |

| Physical Form | Light yellow to orange, free-flowing crystalline powder [2] |

| Melting Point | 284 °C (decomposes) [2] |

| Storage | 2-8°C [2] |

Hazard and Safety Information

Sodium imidazolate is classified as hazardous and poses several health risks, as detailed in the table below.

| Hazard Class | Category Code | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Acute Tox. 4 | H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled) [1] [2] |

| Serious Eye Damage | Eye Dam. 1 | H318 (Causes serious eye damage) [1] |

| Skin Corrosion | Skin Corr. 1A/1B | H314 (Causes severe skin burns and eye damage) [1] [2] |

Primary Research Context and Synthesis

While not commonly used as a standalone drug substance, sodium imidazolate is a key precursor in materials science, particularly for synthesizing advanced frameworks.

- Role in ZIFs: Sodium imidazolate serves as the anionic imidazolate linker. It can combine with metal ions (like Zn²⁺ or Co²⁺) to form a class of materials known as Zeolitic Imidazolate Frameworks (ZIFs) [3] [4]. These are a subset of Metal-Organic Frameworks (MOFs) with zeolite-like topologies [3].

- Bimetallic Imidazolates: Recent research explores the formation of bimetallic imidazolates (e.g., NaMnIm₃, NaMgIm₃), where sodium imidazolate reacts with other metal borohydrides. These materials can exhibit unusual properties, such as colossal negative thermal expansion, which is valuable for creating zero-expansion composites [5].

- Synthesis Method: One common synthesis method is mechanochemical grinding. In research, sodium imidazolate was ground with metal borohydrides (e.g., Mn(BH₄)₂) using a planetary ball mill under inert conditions. The process involved specific ball-to-sample mass ratios and intermittent milling cycles to initiate the reaction [5].

The following diagram illustrates the primary research applications and the role of sodium imidazolate in material synthesis.

References

- 1. CAS # 5587-42-8, this compound, 1H-Imidazole... - chemBlink [chemblink.com]

- 2. Imidazole sodium derivative | 5587-42-8 [chemicalbook.com]

- 3. Zeolitic imidazolate framework - Wikipedia [en.wikipedia.org]

- 4. Zeolite Imidazole Frameworks Membranes for CO2/CH4 Separation... [scialert.net]

- 5. Abrupt change from moderate positive to colossal negative thermal... [pmc.ncbi.nlm.nih.gov]

imidazole vs sodium imidazole properties

Chemical Profile and Properties

The table below summarizes and compares the fundamental properties of imidazole and sodium imidazole.

| Property | Imidazole | This compound |

|---|---|---|

| Chemical Name | 1H-Imidazole [1] | Imidazole, sodium derivative; Sodium imidazolate [2] |

| CAS Number | 288-32-4 [1] | 5587-42-8 [2] |

| Molecular Formula | C₃H₄N₂ [1] | C₃H₃N₂Na [2] |

| Molecular Weight | 68.077 g/mol [1] | 90.06 g/mol [2] |

| Appearance | White or pale yellow solid [1] | Light yellow to orange free-flowing crystalline powder [2] |

| Melting Point | 89-91 °C [1] | 284 °C (decomposes) [2] |

| Solubility in Water | Highly soluble (633 g/L) [1] | Information missing |

| Chemical Nature | Amphoteric (can act as both an acid and a base) [1] | Salt (imidazolide anion) |

| pKa | pKa (acid) ~14.5; pKb (conjugate acid) ~7.0 [1] | Information missing |

| Aromaticity | Aromatic [1] | Information missing |

Synthesis and Experimental Methodologies

Common Synthesis of Imidazole

Imidazole can be synthesized through several methods, with the Debus-Radziszewski synthesis being a classic and widely used approach [1]. This is a one-pot, multi-component condensation reaction.

- Reaction Scheme:

Glyoxal + Formaldehyde + Ammonia → Imidazole - Detailed Protocol:

- Add glyoxal (1.0 equiv), formaldehyde (2.0 equiv), and an ammonium salt (e.g., ammonium acetate, 2.0 equiv) to a suitable reaction flask.

- Dissolve the reactants in a polar solvent like water or methanol.

- Heat the reaction mixture to reflux (e.g., 80-100 °C) with constant stirring for several hours (e.g., 4-12 hours).

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the mixture to room temperature.

- The product can be extracted with an organic solvent like dichloromethane or purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

- Isolate the crystals by vacuum filtration and dry under reduced pressure.

The following diagram outlines the synthesis workflow and key downstream applications for imidazole and its derivative, this compound.

Synthesis pathways and major applications of imidazole and this compound.

Synthesis of this compound

This compound is synthesized by the deprotonation of imidazole using a sodium base [2].

- Reaction Scheme:

Imidazole + NaH → this compound + H₂ - Detailed Protocol:

- Conduct the reaction in an inert atmosphere (e.g., nitrogen or argon glovebox or using Schlenk line techniques) due to the pyrophoric nature of sodium hydride (NaH) and the moisture sensitivity of the product.

- Suspend imidazole (1.0 equiv) in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)) in a flame-dried flask.

- Cool the suspension to 0°C in an ice bath.

- Slowly add a sodium base, such as sodium hydride (NaH, 1.05 equiv in oil dispersion, washed with hexane prior to use), to the stirred suspension. Caution: Hydrogen gas evolution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours until gas evolution ceases.

- The product, this compound, often precipitates out of solution.

- Isolate the solid by filtration or centrifugation under an inert atmosphere.

- Wash the solid with a small amount of cold, dry solvent and dry under high vacuum.

Biological and Industrial Applications

Imidazole

The imidazole ring is a critical pharmacophore in medicinal chemistry [3].

- Antifungal Agents: Drugs like clotrimazole, ketoconazole, and miconazole act by inhibiting the fungal cytochrome P450 enzyme 14-α-sterol demethylase, disrupting ergosterol synthesis in fungal cell membranes [4].

- Anti-inflammatory and Analgesic Agents: Recent research focuses on designing novel imidazole derivatives that inhibit cyclooxygenase-2 (COX-2). For instance, molecular docking studies show that compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole binds strongly to the COX-2 active site with a binding affinity of -5.516 kcal/mol, forming key hydrogen bonds with GLN-242 and ARG-343 residues [5].

- Anthelmintics: Drugs like albendazole and mebendazole (benzimidazoles) bind to nematodal β-tubulin, inhibiting microtubule polymerization [4].

- Biological Cofactor: The amino acid histidine and the neurotransmitter histamine contain an imidazole ring, which is also often found in the active sites of enzymes [1] [3].

This compound

This compound is primarily used as a chemical intermediate and a strong base in catalysis.

- MOF Synthesis: It acts as a source of the imidazolate anion in the construction of Metal-Organic Frameworks (MOFs). For example, in the synthesis of ZIF-8 (Zeolitic Imidazolate Framework-8), this compound can provide the 2-methylimidazolate linker that coordinates with Zn²⁺ ions. The addition of salts like sodium chloride can further modulate the crystal morphology during synthesis [6].

- Pharmaceutical Synthesis: Its strong basicity and nucleophilicity make it useful for deprotonation and catalysis in organic synthesis, including the manufacturing of complex drug molecules [2].

Analytical Characterization

For both compounds, a standard analytical workflow should be followed to confirm identity and purity.

- Melting Point: Determine using a melting point apparatus [1] [2].

- Spectroscopy:

- X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of materials like ZIF-8 by comparing the diffraction pattern to known standards [6].

- Mass Spectrometry: Confirm the molecular weight of the compounds and their derivatives [5].

Safety and Handling

- Imidazole:

- Hazard Statements: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled (H314, H302+H312+H332) [1].

- Precautionary Measures: Use personal protective equipment. Do not breathe dust/fume/gas/mist/vapors. Wash thoroughly after handling (P280, P305+P351+P338) [1].

- This compound:

- Hazard Statements: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled (H314, H302+H312+H332) [2].

- Precautionary Measures: As a moisture-sensitive compound, it should be stored under an inert atmosphere at 2-8°C. All handling should be performed in a fume hood or under an inert gas [2].

Key Insights for Researchers

The choice between imidazole and this compound depends entirely on the intended application. Imidazole's amphoterism makes it a versatile building block in medicinal chemistry, while this compound's strong basicity and anionic nature are key for coordination chemistry (e.g., in MOFs) and as a catalyst or reagent in organic synthesis.

References

- 1. - Wikipedia Imidazole [en.wikipedia.org]

- 2. derivative | 5587-42-8 Imidazole sodium [chemicalbook.com]

- 3. (PDF) Imidazole and its biological : A review activities [academia.edu]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ imidazole [sciencedirect.com]

- 5. Design, synthesis, and biological evaluation of novel imidazole ... [pmc.ncbi.nlm.nih.gov]

- 6. An Experimental and Computational Study of Zeolitic Imidazole ... [journal.bcrec.id]

sodium imidazole solubility polar solvents

The Solubility of Imidazole

While data for the sodium salt is absent, the solubility profile of imidazole itself is well-documented and can serve as a useful reference point, given its structural similarity. Imidazole is highly soluble in a range of polar solvents [1] [2] [3].

The table below summarizes the key properties and solubility behavior of imidazole:

| Property | Description / Value |

|---|---|

| General Solubility | Highly soluble in water and other polar solvents [1] [2]. Miscible with water [1]. |

| Molecular Formula | C₃H₄N₂ [1] [2] |

| Molar Mass | 68.08 g/mol [1] |

| Appearance | White or pale yellow solid [1] [2] |

| Dipole Moment | ~3.61 D - 3.67 D [2] [3] (Indicates high polarity) |

| Key Factor | Can form hydrogen bonds (both donor and acceptor) [3]. |

The high solubility of imidazole in polar solvents is primarily due to its high polarity (significant dipole moment) and its ability to act as both a hydrogen bond donor and acceptor [3]. This allows for strong intermolecular interactions with protic solvents like water and methanol.

Experimental Methodology for Solubility Determination

Although not specific to sodium imidazole, one of the search results details a robust gravimetric method for determining the solubility of imidazole, which can be adapted for your studies [4].

The experimental workflow for this method can be visualized as follows:

Experimental workflow for gravimetric solubility determination.

Here are the key steps and considerations for the protocol:

- Apparatus: A double-jacketed flask is used, with temperature controlled by a circulating water bath capable of maintaining stability within ±0.1 K [4].

- Procedure:

- An excess of the solid compound (imidazole, in the cited study) is added to the pure solvent or binary mixture [4].

- The mixture is stirred continuously at a constant temperature to reach solid-liquid equilibrium [4].

- After equilibrium is reached, a portion of the clear, saturated solution is withdrawn using a pre-warmed syringe to avoid precipitation.

- The sample is quickly transferred to a pre-weighed vessel. The solvent is evaporated, and the mass of the remaining solute is measured to calculate the solubility [4].

- Data Correlation: The experimental data is often correlated with thermodynamic models. The Apelblat equation and the modified van't Hoff equation have shown excellent agreement with imidazole solubility data for calculating thermodynamic functions of solution [4].

A Path Forward for Your Research

Given the lack of direct data, here are practical suggestions to obtain the information you need:

- Consult Specialized Databases: Search dedicated scientific databases like SciFinder or Reaxys, which often contain more comprehensive physicochemical data than general web searches.

- Empirical Determination: Consider performing the solubility measurement yourself. The gravimetric protocol outlined above is a reliable and straightforward method.

- Analogous Compounds: Look for solubility data on structurally similar ionic compounds, such as sodium acetate in organic solvents (which is covered in one search result [5]), to infer potential behavior patterns.

References

- 1. Imidazole [chemeurope.com]

- 2. - Wikipedia Imidazole [en.wikipedia.org]

- 3. : Synthesis, Functionalization and Physicochemical... Imidazole [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Solubility and Thermodynamic functions of imidazole in pure... [academia.edu]

- 5. sciencedirect.com/science/article/abs/pii/S1004954121004444 [sciencedirect.com]

Sodium Imidazole as a Synthetic Precursor: A Technical Guide for Drug Development

Chemical Identity and Fundamental Properties

The term "sodium imidazole" typically refers not to a discrete simple compound but to a reactive system where sodium cations activate the imidazole heterocycle, most commonly as the imidazolide anion generated in situ. This species serves as a crucial synthetic intermediate in pharmaceutical chemistry due to its enhanced nucleophilicity compared to neutral imidazole.

- Structural Basis: Imidazole (C₃H₄N₂) is a planar, aromatic, 5-membered heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). [1] [2] The N1 nitrogen is relatively acidic (pKa ~14.5) and can be deprotonated by strong bases like sodium hydride or sodium amide to form the imidazolide anion, a key reactive intermediate. [1] [2]

- Amphoteric Character: A defining feature of imidazole is its amphoteric nature, functioning both as a weak acid and a strong base. The conjugate acid of imidazole has a pKa of approximately 7.0, making imidazole about sixty times more basic than pyridine. [1] [2] This amphoterism is crucial for its biological functionality in histidine residues and its versatility in synthetic applications.

- Electronic Properties: The imidazolide anion is symmetrical and resonance-stabilized, with negative charge delocalized across the ring system. This stabilization enhances its utility as a nucleophile while maintaining the aromatic sextet. [1] Natural bond orbital calculations reveal electron density distribution with C4 and C5 positions being most susceptible to electrophilic attack, while C2 is favored for nucleophilic substitution. [2]

Table 1: Fundamental Physicochemical Properties of Imidazole

| Property | Value/Significance | Application Relevance |

|---|---|---|

| Aromaticity | 6π-electron system | Enhanced stability of intermediates |

| Basicity (pKaH) | ~7.0 for conjugate acid | Suitable for biological pH applications |

| Acidity (pKa) | ~14.5 for N-H proton | Forms stable anions with strong bases |

| Solubility | Highly soluble in water & polar solvents | Favorable for reaction workup and purification |

| Dipole Moment | 3.61-3.67 D [1] [2] | Strong molecular interactions in binding |

Synthetic Applications and Reaction Mechanisms

The imidazolide anion, generated from imidazole and sodium base, serves as a versatile nucleophilic synthon for introducing the imidazole moiety into more complex molecular architectures, particularly pharmaceutical precursors.

Nucleophilic Displacement Reactions

- N-Alkylation Pathway: Sodium imidazolide readily participates in SN2 reactions with alkyl halides, tosylates, and other electrophiles to form N-alkylimidazoles. This reaction is particularly valuable for creating imidazolium salt precursors for N-heterocyclic carbenes (NHCs), which are crucial ligands in transition metal catalysis for enantioselective synthesis. [3]

- Regioselectivity Considerations: While N-alkylation typically occurs at the more nucleophilic N3 position, the resulting N-alkylimidazoles can tautomerize under thermal conditions (passing through a red-hot tube) to form 2-alkylimidazoles, providing access to different substitution patterns. [4]

- N-Arylation Applications: Copper-catalyzed N-arylation using sodium imidazolide with aryl halides represents a valuable method for creating N-aryl imidazoles, structural motifs found in various pharmaceutical agents. These reactions typically employ catalytic CuI in DMF with K₃PO₄ as base, providing quantitative yields of N-arylimidazoles. [2]

Heterocycle Formation and Functionalization

- Van Leusen Imidazole Synthesis: This particularly valuable methodology employs tosylmethyl isocyanide (TosMIC) as a C2N1 "3-atom synthon" that reacts with aldimines in the presence of base to form 1,4,5-trisubstituted imidazoles. [5] While this reaction typically uses potassium carbonate as base, sodium imidazolide could potentially serve as both base and nucleophile in modified versions of this transformation.

- Multi-Component Condensations: The classical Debus-Radziszewski synthesis involves condensation of glyoxal, formaldehyde, and ammonia to form the imidazole core, but modern adaptations often use ammonium acetate as nitrogen source. [1] [2] Sodium imidazolide can participate in similar cyclization reactions as both catalyst and reactant in the formation of complex imidazole derivatives.

Experimental Protocols and Methodologies

Protocol 1: N-Alkylation via Sodium Imidazolide Intermediate

This procedure describes the synthesis of N-substituted imidazoles through generation of sodium imidazolide followed by alkylation, adapted from synthetic approaches to imidazolium salts. [3]

Reaction Mechanism:

N-alkylation mechanism via sodium imidazolide intermediate

Step-by-Step Procedure:

- Reaction Setup: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with imidazole (6.8 g, 100 mmol) in anhydrous DMF (50 mL).

- Anion Generation: Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portionwise at 0°C with efficient stirring. Caution: Vigorous hydrogen gas evolution. Stir for 1 hour at room temperature until gas evolution ceases.

- Alkylation: Add alkyl halide (110 mmol) dropwise via addition funnel. Heat the reaction mixture to 35-40°C for 40 hours with continuous stirring.

- Workup: Cool the reaction to room temperature and carefully quench with saturated ammonium chloride solution. Extract with ethyl acetate (3 × 50 mL), combine organic layers, and wash with brine.

- Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, petroleum ether/EtOAc gradient) to obtain the N-alkylimidazole product.

Typical Yield: Quantitative to 85% isolated yield, depending on alkyl halide reactivity. [2] [3]

Protocol 2: Van Leusen Imidazole Synthesis Using TosMIC

This method provides access to 1,4,5-trisubstituted imidazoles, valuable scaffolds in medicinal chemistry. [5]

Reaction Mechanism:

Van Leusen imidazole synthesis mechanism from TosMIC

Step-by-Step Procedure:

- Imine Formation: Suspend aldehyde (10 mmol) and amine (10 mmol) in anhydrous methanol (30 mL). Add molecular sieves (4Å) and stir at room temperature for 3 hours to form the aldimine in situ.

- Cycloaddition: Add TosMIC (1.95 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) to the reaction mixture. Heat under reflux for 12-16 hours with efficient stirring.

- Reaction Monitoring: Monitor reaction completion by TLC (hexane/EtOAc, 7:3).

- Workup: Cool the reaction mixture to room temperature, filter through Celite, and concentrate under reduced pressure.

- Purification: Purify the crude product by recrystallization from ethanol or flash column chromatography to obtain the trisubstituted imidazole.

Typical Yield: 70-90% isolated yield, depending on substrate electronic properties. [5]

Table 2: Optimization Conditions for Key Imidazole Synthesis Methods

| Synthetic Method | Reaction Conditions | Catalyst/Base System | Typical Yield Range | Key Advantages |

|---|---|---|---|---|

| N-Alkylation | 35-40°C, 40 h [2] | NaH, DMF solvent | Quantitative - 85% | Broad substrate scope |

| Van Leusen | Reflux, 12-16 h [5] | K₂CO₃, MeOH solvent | 70-90% | Direct route to 1,4,5-trisubstituted |

| Debus-Radziszewski | 70°C, 18 h [3] | NH₄OAc, AcOH catalyst | 42-75% | Simple starting materials |

| Copper-Catalyzed N-Arylation | 35-40°C, 40 h [2] | CuI, K₃PO₄, DMF | Quantitative | Access to N-aryl imidazoles |

Pharmaceutical Applications and Case Studies

The imidazole ring system represents a privileged scaffold in medicinal chemistry, with numerous clinical drugs spanning therapeutic categories. This compound as a precursor enables efficient introduction of this pharmacophore into drug candidates.

Marketed Drugs and Clinical Candidates

- Antifungal Agents: Clotrimazole and miconazole exemplify imidazole-based antifungals that inhibit ergosterol biosynthesis by targeting fungal cytochrome P450 enzymes. [1] [4] The structure-activity relationship (SAR) reveals that aromatic substituents at N1 and hydrophobic groups at C2 are optimal for antifungal activity.

- Antihypertensive Drugs: Losartan contains a tetrazole ring but is synthesized through imidazole intermediates, demonstrating the utility of imidazole chemistry in constructing complex therapeutic agents. [6] [7]

- Antiprotozoal Agents: Metronidazole features a nitroimidazole structure effective against anaerobic bacteria and parasites, with the nitro group at C5 essential for its mechanism of action via reductive activation. [4]

Emerging Applications in Drug Discovery

Recent research has expanded the therapeutic applications of imidazole derivatives to new areas:

- Antiviral Agents: Imidazole derivatives show promising activity against Zika virus, Dengue virus, and influenza A through inhibition of viral entry or replication machinery. Specific 2-(1H-imidazol-1-yl)pyrimidine derivatives have demonstrated efficacy against Zika virus replication. [6]

- Analgesic and Anti-inflammatory Agents: Novel 4,5-diphenylimidazole derivatives exhibit significant COX-2 inhibition and in vivo analgesic activity. Compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) demonstrated 89% analgesic activity at 100 mg/kg body weight with binding affinity of -5.516 kcal/mol to COX-2 receptor. [7]

- Oncology Applications: Imidazole-based kinase inhibitors targeting p38 MAP kinase show potent anti-inflammatory and potential anticancer activities through disruption of inflammatory signaling pathways. [5]

Table 3: Bioactive Imidazole Derivatives and Their Therapeutic Applications

| Therapeutic Area | Compound/Drug Name | Key Structural Features | Mechanism of Action |

|---|---|---|---|

| Antifungal | Clotrimazole [4] | N1-trityl substitution | Cytochrome P450 inhibition |

| Antihypertensive | Losartan [7] | Imidazole with biphenyl tetrazole | Angiotensin II receptor antagonism |

| Antiparasitic | Metronidazole [4] | 5-Nitroimidazole | Nucleic acid synthesis inhibition |

| Antiviral | Experimental anti-Zika compounds [6] | 2-(1H-imidazol-1-yl)pyrimidine | Viral replication inhibition |

| Analgesic | Compound 2g [7] | 4,5-Diphenyl with dichlorophenyl | COX-2 inhibition |

Safety and Operational Considerations

Working with this compound and related compounds requires careful attention to safety protocols and handling procedures.

- Hazard Classification: Imidazole is classified as corrosive (GHS Hazard Statement H314) and causes severe skin burns and eye damage. [1] Appropriate personal protective equipment including gloves, lab coat, and eye protection is essential.

- Reactivity Concerns: Sodium imidazolide is moisture-sensitive and should be prepared and handled under inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent decomposition.

- Storage and Handling: Imidazole should be stored in a cool, dry place away from incompatible materials. The sodium salt should be generated immediately before use rather than stored for extended periods.

- Industrial Scale Considerations: On industrial scale, imidazole synthesis and functionalization often employ continuous flow reactors to improve safety profile and reaction efficiency, particularly for exothermic reactions involving strong bases.

References

- 1. - Wikipedia Imidazole [en.wikipedia.org]

- 2. : Imidazole , Functionalization and Physicochemical... Synthesis [pmc.ncbi.nlm.nih.gov]

- 3. of Synthesis Imidazolium Salts for the Precursor of... Synthesis [orientjchem.org]

- 4. - Imidazole of Synthesis - Reactions of Imidazole ... Imidazole [slideshare.net]

- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/science/article/pii/B9780323854795000010 [sciencedirect.com]

- 7. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights | Scientific Reports [nature.com]

Fundamental Chemistry of Deprotonated Imidazole

References

- 1. - Wikipedia Imidazole [en.wikipedia.org]

- 2. : Synthesis, Functionalization and Physicochemical... Imidazole [pmc.ncbi.nlm.nih.gov]

- 3. Mutability of an HNH nuclease imidazole general base and exchange... [pubmed.ncbi.nlm.nih.gov]

- 4. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles ... [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/science/article/abs/pii/S0143720824003140 [sciencedirect.com]

- 6. Base-catalysed hydrolysis of cis-(imidazolato)-, cis-(benzimidazolato)... [scispace.com]

Core Chemistry of Imidazole and the Imidazolate Anion

The imidazolate anion is formed when an imidazole molecule loses a proton. The core concepts of its structure and formation are summarized in the table below and the subsequent diagram.

| Concept | Description |

|---|---|

| Imidazole Structure | A five-membered aromatic ring with two nitrogen atoms at non-adjacent positions (1 and 3) and three carbon atoms [1] [2]. |

| Amphoterism | Can act as both an acid and a base [1] [2]. |

| pKa & Deprotonation | As an acid, pKa is ~14.5. Deprotonation from the nitrogen-bound hydrogen yields the imidazolate anion [1]. |

| Imidazolate Anion | Symmetrical anion that can coordinate to metal ions through both nitrogen atoms [1] [3]. |

Formation and key reactions of the imidazolate anion.

Synthesis and Key Experimental Protocols

Formation of this compound this compound is the sodium salt of the imidazolate anion (C₃H₃N₂Na) [4]. It can be synthesized by treating imidazole with a sodium base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an anhydrous solvent. A typical protocol involves:

- Reagents: Imidazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).

- Procedure: Slowly add NaH to a stirred solution of imidazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture will produce hydrogen gas (H₂). Stir until gas evolution ceases.

- Note: This reaction must be performed in anhydrous conditions and under an inert atmosphere due to the pyrophoric nature of NaH and the sensitivity of the anion [1].

Imidazolate in Metal-Organic Framework (MOF) Synthesis A prominent application is synthesizing Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8. The general procedure is [3] [5]:

- Reagents: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 2-Methylimidazole, Solvent (Methanol or Water), Modulator (e.g., Sodium Chloride).

- Procedure:

- Prepare separate solutions of the zinc salt and the 2-methylimidazole linker in the solvent.

- Rapidly mix the two solutions. The 2-methylimidazole molecules, acting as imidazolate anion precursors, immediately coordinate with Zn²⁺ ions.

- Add sodium chloride to modulate crystal morphology.

- Allow the mixture to react at room temperature or elevated temperatures for several hours.

- Recover the crystalline ZIF-8 product by centrifugation, then wash and dry it.

Key Applications and Quantitative Data

The imidazole ring and imidazolate anion are pivotal in various fields due to their ability to interact with biological targets and metal ions.

Table: Key Application Areas of Imidazole/Imidazolate Compounds

| Application Area | Function/Role | Example Compounds/Drugs |

|---|---|---|

| Medicinal Chemistry [2] [6] | Binds to enzymes/receptors; improves solubility | Omeprazole, Metronidazole, Ketoconazole, Cimetidine |

| Materials Science [3] [5] | Linker in Metal-Organic Frameworks (MOFs) | Zeolitic Imidazolate Frameworks (ZIF-8, ZIF-67) |

| Catalysis [7] | Ligand for metal complexes | Sterically hindered imidazolate metal complexes |

Table: Performance Data for a ZIF-8 Membrane in Gas Separation [3]

| Membrane Material | CO₂ Permeance (x10⁻⁷ mol/m²·s·Pa) | CO₂/CH₄ Selectivity | Conditions |

|---|---|---|---|

| ZIF-8 Membrane | ~240 | ~7 | 50:50 CO₂:CH₄ gas mixture |

Critical Insights for Research & Development

- Tautomerism: In the neutral imidazole molecule, the proton can rapidly exchange between the two nitrogen atoms, creating equivalent tautomeric forms. This tautomerism ceases upon deprotonation to form the symmetrical imidazolate anion [1] [2].

- Ligand Design in MOFs: Using sterically hindered imidazole derivatives (e.g., 2-methylimidazole in ZIF-8) allows for precise control over the pore aperture and stability of the resulting framework, which is critical for applications like gas separation [3] [7].

- Solubility & Pharmacokinetics: The polar nature of the imidazole ring can enhance the water solubility of drug molecules, improving their pharmacokinetic profiles [2].

References

- 1. - Wikipedia Imidazole [en.wikipedia.org]

- 2. Synthesis and therapeutic potential of imidazole containing compounds [bmcchem.biomedcentral.com]

- 3. Zeolite Imidazole Frameworks Membranes for CO2/CH4 Separation... [scialert.net]

- 4. | C3H3N2Na | CID 4605971 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 5. An Experimental and Computational Study of Zeolitic Imidazole ... [bohrium.com]

- 6. Comprehensive review in current developments of imidazole -based... [pubmed.ncbi.nlm.nih.gov]

- 7. US8680289B2 - Complexes of imidazole ligands - Google Patents [patents.google.com]

Comprehensive Application Notes and Protocols for N-Functionalized Imidazole Synthesis via Sodium Imidazole

Introduction and Significance

Imidazole and its derivatives represent a cornerstone heterocyclic system in modern chemical research and development. The N-functionalized imidazole scaffold is a critical pharmacophore found in a vast array of biologically active molecules, including antifungal agents, anticancer drugs, and antihypertensive medications [1] [2]. Furthermore, its utility extends beyond pharmaceuticals into materials science, where it serves as a precursor for N-heterocyclic carbenes (NHCs), ligands for transition metal catalysts, and components in ionic liquids [3] [4]. The traditional synthesis of N-functionalized imidazoles often relies on the deprotonation of imidazole using strong, hazardous bases like sodium hydride (NaH) in anhydrous solvents, presenting significant safety and handling challenges, especially at scale [5].

The utilization of pre-formed sodium imidazole (NaIm) as a nucleophilic precursor offers a versatile, safer, and more scalable alternative. This approach mitigates the risks associated with in-situ generation of the imidazolide anion and streamlines the synthesis process. These application notes detail a robust and scalable methodology for the synthesis of NaIm and its subsequent application in the preparation of N-functionalized imidazoles, providing researchers with a reliable protocol for accessing these valuable compounds [5].

Synthetic Methodology and Mechanism

Core Synthesis of this compound (NaIm)

The foundation of this synthetic strategy is the preparation of this compound from readily available commodity chemicals.

Principle: The protocol involves the neutralization of molten imidazole with sodium hydroxide, followed by dehydration to yield the solid imidazololate salt [5].

Detailed Protocol:

- Scale: The procedure has been demonstrated on a 400-gram scale, confirming its utility for bulk preparation [5].

- Reaction Setup: Place pure imidazole in a reaction vessel equipped with efficient mechanical stirring and a heating mantle.

- Melting: Heat the imidazole to its molten state (melting point: 89-91 °C) [2].

- Neutralization: Gradually add an equimolar quantity of sodium hydroxide (NaOH) pellets or flakes to the molten imidazole with vigorous stirring. The reaction is exothermic.

- Dehydration: Maintain the temperature with continued stirring to facilitate the removal of water formed as a byproduct. The process is complete when a dry, free-flowing solid is obtained.

- Handling: The resulting NaIm is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent hydrolysis.

Table 1: Reagents and Conditions for this compound Synthesis

| Parameter | Specification |

|---|---|

| Imidazole Purity | High purity commodity grade |

| Base | Sodium Hydroxide (NaOH) |

| Reaction Medium | Solvent-free (neat) |

| Reaction Scale | Up to 400 g (demonstrated) [5] |

| Key Advantage | Eliminates need for NaH and anhydrous solvents |

N-Functionalization of this compound

The synthesized NaIm serves as a versatile nucleophile for attacking alkyl halides and similar electrophiles via an SN₂ mechanism.

General Reaction Scheme:

NaIm + R-X → R-Im + NaX

(Where R-X is an alkyl halide, and R-Im is the N-functionalized imidazole product)

Detailed Protocol for N-Alkylation [5]:

- Reaction Setup: Charge a round-bottom flask with this compound (1.0 equiv) and a minimal volume of solvent. The original method emphasizes minimal solvent use, but DMF or THF are suitable for less reactive substrates.

- Addition of Alkyl Halide: Add the alkyl halide (1.1 - 1.5 equiv) dropwise to the stirred suspension of NaIm.

- Heating and Stirring: Heat the mixture to 50-80 °C with continuous stirring. Monitor the reaction progress by TLC or LC-MS.

- Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up can be tailored to the product:

- For water-insoluble products, pour the mixture into water and extract with ethyl acetate or dichloromethane.

- For water-soluble products, evaporate the solvent under reduced pressure.

- Purification: Purify the crude product by flash chromatography on silica gel or via recrystallization. The final products are isolated by solvent evaporation to yield the pure N-functionalized imidazoles.

The following diagram illustrates the experimental workflow for the synthesis and functionalization of this compound.

Alternative and Complementary Synthetic Methods

While the NaIm route is excellent for N-alkylation, other methods are valuable for constructing differently substituted imidazole rings.

Table 2: Overview of Alternative Imidazole Synthesis Methods

| Method Name | Core Reaction/Components | Key Product Type | Typical Yields | Key Feature |

|---|---|---|---|---|

| Debus-Radziszewski Synthesis [1] [2] | 1,2-diketone, aldehyde, NH₃ (or ammonium salt) | 2,4,5-Trisubstituted Imidazole | Low to moderate (classic) | Original historical synthesis; versatile for C-substitution. |

| Van Leusen Reaction [6] [2] | TosMIC (p-Tolylsulfonylmethyl isocyanide) + Aldimine | 1,4,5-Trisubstituted / 1,4-Disubstituted Imidazole | Good to excellent [6] | Highly regioselective; uses specialized isocyanide reagent. |

| Multi-Component Reactions (MCRs) [6] [7] | e.g., aldehyde, amine, ammonium acetate, 2-azido acrylate | 1,2,4,5-Tetrasubstituted Imidazole | Moderate to excellent [7] | High atom economy; builds complex molecules in one pot. |

| Direct C-H Arylation [4] | Pre-formed imidazole + Aryl Halide | Aryl-Imidazole (C2/C5 arylated) | Good [4] | Uses Pd-catalysis; allows late-stage functionalization of the core. |

Applications and Case Studies

The N-functionalized imidazoles synthesized via these protocols enable diverse applications across multiple scientific disciplines.

- Ligands for Metal Nanoparticles: Alkyl imidazoles (e.g., butyl, hexyl) synthesized via N-alkylation are effective stabilizers for noble metal nanoparticles (Pd, Pt, Au, Ag). They provide an intermediate level of stabilization, balancing surface protection with accessibility for catalytic substrates, as demonstrated in proof-of-principle catalysis and sensing applications [3].

- Pharmaceutical Compounds: The imidazole scaffold is a key building block in drug discovery. Functionalization allows for the creation of libraries of compounds for screening against various biological targets. The methodologies described here facilitate the efficient synthesis of such analogs [1] [8].

- N-Heterocyclic Carbenes (NHCs) and Ionic Liquids: N-Functionalized imidazoles are direct precursors to imidazolium salts, which are themselves used as ionic liquids or can be deprotonated to form NHCs. NHCs are powerful ligands in transition metal catalysis for cross-coupling and other reactions [8] [2].

Troubleshooting and Best Practices

- Low Yields in NaIm Synthesis: Ensure complete dehydration during the neutralization step. The presence of water can hydrolyze NaIm back to imidazole.

- Purity of this compound: Always store NaIm under anhydrous conditions. Its hygroscopic nature can introduce water and imidazole, which can act as a base and nucleophile in subsequent steps, leading to side reactions.

- Handling Alkyl Halides: Use fresh alkyl halides to prevent reduced reactivity due to potential hydrolysis. For less reactive secondary alkyl halides, consider using a polar aprotic solvent like DMF to facilitate the SN₂ reaction.

- Purification Challenges: Many N-alkylimidazoles are liquids or low-melting solids. Flash chromatography is highly effective for purification. For symmetric bis(imidazole) synthesis from dihaloalkanes, monitor the reaction carefully to minimize polymerization and use gradient chromatography for separation.

Conclusion

The synthesis of N-functionalized imidazoles via pre-formed This compound provides a scalable, safer, and practical route to these invaluable compounds. This protocol effectively eliminates the handling of pyrophoric NaH and the stringent requirement for anhydrous solvents in the deprotonation step. The detailed methodologies outlined in these application notes—covering the synthesis of NaIm, its N-functionalization, and complementary routes—equip researchers in medicinal chemistry and materials science with robust tools for efficiently constructing complex imidazole-based molecules for a wide range of applications.

References

- 1. : Imidazole , Functionalization and Physicochemical... Synthesis [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia Imidazole [en.wikipedia.org]

- 3. ‐ N as Stabilisers for Metal Nanoparticles in... Functionalised Imidazoles [pmc.ncbi.nlm.nih.gov]

- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to... [pmc.ncbi.nlm.nih.gov]

- 5. Versatile and Scalable Method for Producing N - Functionalized ... [figshare.com]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. (PDF) New Method for the Synthesis of Diversely Functionalized ... [academia.edu]

- 8. BJOC - Functionalization of imidazole -oxide: a recent discovery in... N [beilstein-journals.org]

Comprehensive Application Notes and Protocols: Sodium Imidazole Ionic Liquid Synthesis for Pharmaceutical Research

Introduction to Ionic Liquids and Sodium Imidazole

Ionic liquids (ILs) represent a class of organic salts that exist as liquids at relatively low temperatures (typically below 100°C), characterized by strong electrical interactions between their ions. These unique compounds have garnered significant attention in pharmaceutical research and industrial applications due to their exceptional properties, including negligible vapor pressure, high thermal stability, non-flammability, and tunable physicochemical characteristics. The remarkable versatility of ionic liquids stems from the virtually limitless combinations of cations and anions, enabling researchers to design task-specific materials for specialized applications. Among the most prominent cationic structures in ionic liquid chemistry is the imidazolium ring, which derives from the heterocyclic aromatic compound imidazole (C₃H₄N₂), a five-membered ring containing two nitrogen atoms at non-adjacent positions. [1] [2]

This compound (C₃H₃N₂Na) represents the deprotonated sodium salt of imidazole, forming what can be characterized as an ionic liquid precursor or component. The parent imidazole compound exhibits amphoteric behavior, functioning both as an acid (pKa ≈ 14.5) and as a base (pKa of conjugate acid ≈ 7.0), making it approximately sixty times more basic than pyridine. This amphoterism allows for versatile chemical manipulation, particularly in pharmaceutical contexts where imidazole derivatives serve as crucial building blocks for antifungal agents, antibacterial compounds, and various biologically active molecules. The deprotonation of the nitrogen-bound hydrogen in imidazole generates the imidazolide anion, which forms symmetric structures that can be further functionalized to create various imidazolium-based ionic liquids with tailored properties for specific applications. [3] [1]

Synthesis Methods and Protocols

Traditional Synthesis Approaches

The conventional synthesis of imidazolium-based ionic liquids typically follows a two-step procedure involving quaternization of the nitrogen atom followed by anion exchange. For this compound derivatives, the process begins with the formation of the imidazolium cation through alkylation reactions. The most common approach involves reacting imidazole with an alkyl halide (e.g., 1-chlorobutane) to produce 1-alkyl-3-methylimidazolium chloride. This intermediate then undergoes anion metathesis with sodium tetrafluoroborate (NaBF₄) or other sodium salts to yield the final ionic liquid. The historical development of ionic liquids dates back to 1914 with Paul Walden's discovery, but it wasn't until recent decades that efficient synthetic protocols have been established. The traditional method, while straightforward, often faces challenges in purification efficiency, particularly in removing halide impurities that can affect the ionic liquid's properties and performance in sensitive applications such as pharmaceutical synthesis. [1] [2]

A representative traditional synthesis protocol for 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) involves:

- Step 1: Charge a round-bottom flask with imidazole (1.0 equiv) and acetonitrile as solvent.

- Step 2: Add 1-chlorobutane (1.1 equiv) dropwise with continuous stirring under nitrogen atmosphere.

- Step 3: Reflux the reaction mixture at 80-85°C for 12-24 hours with monitoring by TLC or HPLC.

- Step 4: Remove solvent under reduced pressure to obtain the [bmim][Cl] intermediate.

- Step 5: Dissolve the intermediate in deionized water and add NaBF₄ (1.05 equiv) with vigorous stirring.

- Step 6: Continue stirring for 6-8 hours at room temperature to facilitate anion exchange.

- Step 7: Extract the ionic liquid with dichloromethane (3 × 50 mL) and wash with water.

- Step 8: Dry over molecular sieves and remove volatile impurities under high vacuum.

Advanced Synthesis and Purification Protocol

Recent research has yielded a significantly improved protocol for synthesizing high-purity imidazolium-based ionic liquids. Developed by a collaborative team from POSTECH, Korea Research Institute of Chemical Technology, and Chonnam National University, this innovative approach addresses the critical challenge of purifying ionic liquids by implementing a phase separation methodology using halocarbon refrigerants as phase separation mediators. The protocol specifically targets the synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), one of the most extensively studied ionic liquids in pharmaceutical research, with demonstrated applicability to other imidazolium derivatives. This method represents a substantial advancement in ionic liquid synthesis by improving economic viability and purification efficiency simultaneously, addressing two major limitations that have hindered widespread commercial adoption of ionic liquids. [4]

Table 1: Reagents and Materials for Ionic Liquid Synthesis

| Reagent/Material | Purity | Role in Synthesis | Safety Considerations |

|---|---|---|---|

| 1-Methylimidazole | ≥99% | Cation precursor | Corrosive, moisture-sensitive |

| 1-Chlorobutane | ≥99% | Alkylating agent | Flammable, irritant |

| Chlorodifluoromethane (R-22) | Industrial grade | Phase separation mediator | Pressure gas, use in fume hood |

| Sodium tetrafluoroborate (NaBF₄) | ≥98% | Anion source | Toxic if ingested |

| Deionized water | N/A | Solvent medium | N/A |

Step-by-Step Experimental Procedure:

Alkylation Reaction:

- In a pressure-resistant reactor, combine 1-methylimidazole (0.5 mol, 41 g) with 1-chlorobutane (0.55 mol, 51 g) in a 1:1.1 molar ratio.

- Heat the mixture to 70°C with continuous stirring for 8 hours under autogenous pressure.

- Monitor reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

Anion Exchange:

- Cool the reaction mixture to room temperature and add sodium tetrafluoroborate (0.525 mol, 57.8 g).

- Add deionized water (100 mL) to facilitate the anion metathesis reaction.

- Stir the biphasic mixture vigorously for 6 hours at 40°C to ensure complete exchange.

Phase Separation Purification:

- Introduce chlorodifluoromethane (R-22) as a phase separation mediator at a ratio of 1:1.5 (ionic liquid mixture:R-22) by weight.

- Agitate the mixture for 30 minutes then allow phases to separate clearly (approximately 1-2 hours).

- The mixture will separate into two distinct layers: an ionic liquid-rich phase (bottom) and a halocarbon-rich phase (top) containing unreacted starting materials and impurities.

Product Recovery:

- Carefully separate the bottom layer containing the high-purity [bmim][BF₄].

- Recover the upper layer for recycling of unreacted methylimidazole and halocarbon.

Final Purification:

- Remove residual water and volatile impurities by rotary evaporation at 60°C under reduced pressure.

- Further dry the ionic liquid under high vacuum (0.1 mbar) at 70°C for 12 hours.

- Store the final product in a desiccator under inert atmosphere to prevent moisture absorption.

Purification and Analytical Characterization

Phase Separation Mechanism

The purification process represents the most innovative aspect of the advanced protocol, addressing a critical bottleneck in ionic liquid production. The mechanism leverages the differential solubility of reaction components in halocarbon refrigerants, particularly chlorodifluoromethane (R-22), to achieve efficient separation. When added to the crude ionic liquid mixture, R-22 functions as a phase separation mediator, inducing the formation of two immiscible liquid layers similar to the separation observed in oil-water systems. The ionic liquid-rich phase, having higher density, migrates to the bottom, while the halocarbon-rich phase containing unreacted starting materials (particularly methylimidazole) and impurities forms the upper layer. This separation phenomenon can be systematically modeled using a ternary phase diagram that visually represents the compositional relationships between the ionic liquid, water, and halocarbon components, enabling researchers to predict phase behavior based on specific ingredient proportions. [4]

The research team optimized this process by systematically varying the ratios of [bmim][BF₄], water, and halocarbon mixtures, then applying the collected data to construct accurate ternary phase diagram models. These models provide critical predictive capabilities for determining the precise conditions required to achieve optimal phase separation based on the specific composition of the reaction mixture. Through this approach, the team successfully achieved exceptional product purity exceeding 99%, while simultaneously enabling efficient recovery and recycling of unreacted methylimidazole that would otherwise represent both economic loss and waste management challenge. The recycling aspect contributes significantly to the environmental sustainability and economic viability of the process, addressing two key concerns in pharmaceutical manufacturing where waste minimization and cost-effectiveness are paramount considerations. [4]

Analytical Characterization Methods

Comprehensive characterization of the synthesized ionic liquids is essential to verify chemical structure, assess purity, and confirm suitability for pharmaceutical applications. The following analytical techniques form a complete characterization protocol:

Table 2: Analytical Methods for Ionic Liquid Characterization

| Technique | Parameters Assessed | Target Specifications |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Chemical structure, purity, impurity profiling | >99% purity, correct structural confirmation |

| Ion Chromatography | Halide content, anion purity | Halide content <100 ppm |

| Karl Fischer Titration | Water content | <200 ppm water content |

| ESI Mass Spectrometry | Molecular mass confirmation, impurity identification | Correct m/z values for cation and anion |

| FTIR Spectroscopy | Functional group analysis | Characteristic imidazolium absorptions |

| Thermal Analysis (DSC/TGA) | Melting point, thermal stability | Decomposition temperature >400°C |

Detailed NMR Characterization Protocol:

- Sample Preparation: Dissolve approximately 20 mg of ionic liquid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

- ¹H NMR Analysis: Acquire spectrum at 400 MHz or higher field strength with sufficient scans (typically 16-32) for adequate signal-to-noise ratio. Key chemical shifts for [bmim][BF₄]: δ 9.12 (s, 1H, NCHN), 7.72-7.80 (m, 2H, NCHCHN), 4.17 (t, 2H, NCH₂), 3.85 (s, 3H, NCH₃), 1.76 (m, 2H, CH₂CH₃), 1.25 (m, 2H, CH₂CH₃), 0.90 (t, 3H, CH₃).

- ¹³C NMR Analysis: Acquire spectrum with proton decoupling, using approximately 1024 scans due to relatively low sensitivity. Characteristic chemical shifts for [bmim][BF₄]: δ 136.5 (NCHN), 123.9, 122.7 (NCHCHN), 49.5 (NCH₂), 36.2 (NCH₃), 32.1 (NCH₂CH₂), 19.4 (CH₂CH₃), 13.6 (CH₃).

- ¹⁹F NMR Analysis: Perform without deuterated solvent lock, using a capillary insert with a fluorinated reference compound. The ¹⁹F signal for BF₄⁻ anion appears as a sharp singlet at approximately -152 ppm.

Economic Evaluation and Scalability Assessment

The economic viability of ionic liquid synthesis has historically been a significant barrier to widespread commercial adoption, particularly for pharmaceutical applications where cost competitiveness with traditional solvents is essential. The research team conducted comprehensive process simulations to evaluate the economic feasibility of their newly developed purification technology, establishing a minimum selling price of approximately $12,000 per ton for [bmim][BF₄] produced at a scale of 1 ton per day. This price point demonstrates significant improvement over conventional synthesis methods, enhancing the commercial potential of ionic liquids for various applications. The economic analysis considered all aspects of the production process, including raw material costs, energy consumption, equipment requirements, and waste management, providing a realistic assessment of commercial viability. [4]

Table 3: Economic Comparison of Ionic Liquid Synthesis Methods

| Parameter | Traditional Method | Advanced Phase Separation Method |

|---|---|---|

| Overall Yield | 75-85% | 90-95% |

| Purity Achievable | 95-98% | >99% |

| Halide Impurity | 300-500 ppm | <100 ppm |

| Production Cost (per ton) | ~$18,000 | ~$9,500 |

| Capital Investment | High (multiple purification steps) | Moderate (integrated process) |

| Energy Consumption | High (extended heating/vacuum) | Moderate (efficient phase separation) |

| Waste Generation | Significant (solvents, adsorbents) | Minimal (recycling possible) |

The scalability assessment of the advanced protocol indicates promising transition from laboratory to industrial production. The phase separation mechanism maintains efficiency at larger scales, with the ternary phase diagram model providing reliable prediction of separation behavior across different batch sizes. Key considerations for scale-up include:

- Reactor Design: Pressure-resistant reactors with efficient mixing capabilities and temperature control systems are essential for maintaining reaction consistency.

- Phase Separation Equipment: Specially designed separation vessels with precise interface detection enable efficient continuous operation.

- Solvent Recovery Systems: Integrated recovery and recycling systems for the halocarbon mediator significantly improve process economics and environmental footprint.

- Quality Control: Implementation of in-line monitoring techniques such as FTIR or NIR spectroscopy ensures consistent product quality throughout production runs.

Applications in Pharmaceutical Research and Development

Ionic liquids derived from this compound precursors offer transformative potential across multiple domains of pharmaceutical research and development, leveraging their unique properties to overcome limitations of conventional materials. These applications capitalize on the tunable nature of imidazolium-based ionic liquids, which allows researchers to tailor physicochemical properties including solubility, hydrophobicity, melting point, and viscosity through strategic selection of cation and anion combinations. The following applications represent particularly promising directions for pharmaceutical innovation:

Drug Solubilization and Delivery: Imidazolium ionic liquids demonstrate exceptional capability to enhance solubility of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in drug formulation. Their unique solvation properties can improve bioavailability by maintaining drugs in solution throughout the gastrointestinal tract. Additionally, ionic liquids can function as permeation enhancers in transdermal drug delivery systems by interacting with stratum corneum lipids to facilitate API absorption while providing a controlled release matrix for sustained therapeutic effect. [1] [2]

Pharmaceutical Synthesis and Catalysis: As green solvent alternatives, imidazolium ionic liquids provide superior reaction media for various synthetic transformations, including nucleophilic substitutions, condensation reactions, and multi-component couplings. Their non-volatile nature addresses significant safety concerns in pharmaceutical manufacturing, while their ability to dissolve both organic and inorganic compounds facilitates homogeneous reaction conditions. Furthermore, functionalized imidazolium ionic liquids can serve as catalyst precursors or reaction mediators, enabling more efficient synthetic routes to drug molecules and intermediates with enhanced selectivity and reduced environmental impact. [5] [2]

Separation and Analysis: In chromatographic techniques, imidazolium ionic liquids function as mobile phase additives or stationary phase modifications to improve separation efficiency, particularly for basic compounds that often exhibit peak tailing on conventional silica-based columns. Their unique interactions with analytes can enhance resolution and selectivity in pharmaceutical analysis. Similarly, in extraction processes, ionic liquids provide superior alternatives to traditional organic solvents for isolating bioactive compounds from natural sources or for purifying reaction products in pharmaceutical synthesis, offering advantages in selectivity, efficiency, and environmental impact. [2]

Biomaterial Processing: The ability of imidazolium ionic liquids to dissolve biopolymers such as cellulose, chitin, and silk fibroin enables novel approaches to drug delivery system fabrication. These solutions can be processed into various dosage forms including films, fibers, and microparticles with tailored release characteristics. The high thermal stability of ionic liquids also facilitates processing at elevated temperatures without degradation, expanding the range of possible material configurations for pharmaceutical applications. [2]

The following workflow diagram illustrates the complete synthesis and application pathway for this compound-derived ionic liquids:

Diagram 1: Synthesis and application pathway for imidazole-based ionic liquids

Environmental and Safety Considerations

The pharmaceutical application of any material requires thorough evaluation of environmental and safety implications, and ionic liquids are no exception. While imidazolium-based ionic liquids offer numerous advantages over traditional volatile organic solvents, their environmental impact and toxicological profiles must be carefully considered. Research indicates that the toxicity of ionic liquids is influenced by both cation and anion components, with structure-activity relationships following predictable patterns similar to conventional chemicals. Cations with longer alkyl chains typically demonstrate higher toxicity, while anion selection can significantly modulate both toxicity and biodegradability. The development of green alternative ionic liquids incorporating more biodegradable cations (such as those derived from natural products) and less toxic anions represents an active research frontier that aligns with pharmaceutical industry initiatives toward sustainable manufacturing practices. [2]

From a safety perspective, ionic liquids offer substantial advantages due to their negligible vapor pressure, which minimizes inhalation risks compared to traditional solvents. However, appropriate handling procedures are still essential, as many ionic liquids demonstrate dermal and ocular irritation potential. Recommended safety protocols include:

- Personal Protective Equipment: Wear appropriate gloves (nitrile or butyl rubber), safety goggles, and laboratory coats when handling ionic liquids or their precursors.

- Engineering Controls: Use fume hoods for procedures that might generate aerosols or during heating steps, despite low volatility.

- Spill Management: Contain spills using absorbent materials and dispose of according to appropriate hazardous waste regulations.

- Storage Conditions: Store in sealed containers under inert atmosphere to prevent moisture absorption and degradation.

- Waste Disposal: Segregate ionic liquid wastes by type and implement recycling where possible to minimize environmental impact.

The lifecycle assessment of ionic liquids should consider the complete process, including synthesis, use phase, and ultimate disposal or degradation. The advanced synthesis protocol described in this document offers environmental advantages through reduced energy requirements, minimal waste generation, and efficient recycling of reagents, contributing to improved sustainability profiles for pharmaceutical applications implementing ionic liquid technologies.

Conclusion and Future Perspectives

The synthesis and purification of this compound-derived ionic liquids have undergone significant advancement with the development of efficient phase separation techniques using halocarbon mediators. This protocol represents a substantial improvement over traditional methods, achieving high purity exceeding 99% while simultaneously enhancing economic viability through reduced production costs and efficient reagent recycling. The comprehensive characterization methods outlined provide researchers with robust analytical frameworks to verify ionic liquid quality and ensure suitability for pharmaceutical applications. These developments address critical barriers that have previously limited widespread adoption of ionic liquids in pharmaceutical research and manufacturing. [4]

Looking forward, several emerging research directions present promising opportunities for further development of imidazole-based ionic liquids in pharmaceutical sciences:

- Biocompatible Ionic Liquids: Design and synthesis of novel ionic liquids with demonstrated biocompatibility and reduced toxicity profiles, potentially derived from naturally occurring precursors or metabolites.

- Task-Specific Functionalization: Development of ionic liquids with targeted pharmaceutical functionalities, such as inherent antimicrobial activity, pH-responsive behavior, or specific molecular recognition capabilities.

- Process Intensification: Implementation of continuous manufacturing approaches for ionic liquid synthesis and purification to further improve efficiency, consistency, and scalability.

- Formulation Integration: Exploration of ionic liquids as integrated components in drug product formulations rather than merely process solvents, leveraging their unique properties to enhance stability, bioavailability, or delivery characteristics.

The ongoing research and development in ionic liquid technology continues to expand their potential applications in pharmaceutical sciences, from drug synthesis and purification to formulation and delivery. As synthetic methodologies advance and understanding of biological interactions deepens, imidazole-based ionic liquids are poised to play an increasingly important role in addressing formulation challenges, enhancing process sustainability, and enabling novel therapeutic strategies in pharmaceutical research and development.

References

- 1. - Wikipedia Imidazole [en.wikipedia.org]

- 2. Knowing Ionic : A Guide for Scientists And Researchers Liquids [mindthegraph.com]

- 3. | C3H3N2Na | CID 4605971 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 4. Researchers demonstrate economical process for the synthesis and... [phys.org]

- 5. - Ionic /metal–organic-framework composites: liquid and... synthesis [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Sodium Imidazole in Histidine-Tagged Protein Purification

Introduction and Principles

His-tag purification using Immobilized Metal Affinity Chromatography (IMAC) is one of the most widely used methods in biotechnology for recombinant protein purification due to its simplicity, effectiveness, and compatibility with various buffer conditions. The core principle relies on the coordination between electron-donating nitrogen atoms in the imidazole ring of histidine residues and immobilized transition metal ions such as nickel (Ni²⁺), cobalt (Co²⁺), or copper (Cu²⁺) [1] [2]. This interaction allows His-tagged proteins to be selectively captured from complex lysates while untagged proteins are washed away.

Sodium imidazole serves as a critical reagent in IMAC protocols due to its structural identity to the functional group of histidine. As a competitive agent, imidazole disrupts the coordination between the polyhistidine tag and immobilized metal ions, enabling efficient elution of purified proteins [3] [1]. The amphoteric nature of imidazole, with a pKa of approximately 6.95 for its conjugate acid, makes it particularly suitable for working around physiological pH conditions commonly employed in protein purification [3]. Recent studies have demonstrated that imidazole can be effectively recycled from purification processes without modification to its structure or function, offering significant benefits for large-scale industrial applications [4].

Materials and Reagent Preparation

Buffers and Solutions

Lysis Buffer:

- 50 mM Sodium Phosphate, pH 7.4-8.0

- 300 mM Sodium Chloride

- 10 mM Imidazole

- Protease inhibitor cocktail (recommended)

- Optional: 10% glycerol for protein stabilization

Wash Buffer:

- 50 mM Sodium Phosphate, pH 7.4-8.0

- 300 mM Sodium Chloride

- 20-40 mM Imidazole (concentration must be optimized empirically)

Elution Buffer:

- 50 mM Sodium Phosphate, pH 7.4-8.0

- 300 mM Sodium Chloride

- 150-500 mM Imidazole (typically prepared as a gradient or step elution)

Regeneration Buffer:

- 50 mM Sodium Phosphate, pH 7.4

- 300 mM Sodium Chloride

- 50-100 mM EDTA

Storage Buffer:

- 20% Ethanol in distilled water

Note: All buffers should be filtered through 0.45μm or 0.22μm filters and degassed before use in chromatographic systems to prevent column clogging and air bubble formation.

Preparation of this compound Stock Solutions

For a 1M this compound Stock Solution:

- Dissolve 68.08 g imidazole (MW = 68.08 g/mol) in 800 mL distilled water

- Adjust pH to 7.4-8.0 using concentrated HCl

- Add distilled water to final volume of 1 L

- Filter sterilize through 0.22μm membrane

- Store at room temperature for up to 6 months

Alternative: this compound can be directly prepared by titrating imidazole with NaOH to the desired pH, followed by filtration.

Resin and Column Selection

Table 1: Comparison of IMAC Resin Characteristics

| Ligand Type | Coordination Sites | Metal Binding Strength | Binding Capacity | Recommended Use |

|---|---|---|---|---|

| IDA (Iminodiacetic acid) | 3 | Weak | High | Initial purification; high yield priority |

| NTA (Nitrilotriacetic acid) | 4 | Moderate | Medium-high | Standard laboratory purification |

| INDIGO (Novel ligand) | 5 | Strong | Medium | High purity requirements; DTT/EDTA presence |

Table 2: Metal Ion Selection Guide for His-Tag Purification

| Metal Ion | Affinity | Specificity | Recommended Imidazole Elution Range | Applications |

|---|---|---|---|---|

| Co²⁺ | Moderate | High | 100-300 mM | High purity requirements |

| Ni²⁺ | High | Moderate | 150-500 mM | Standard protein purification |

| Cu²⁺ | Very High | Low | 200-500 mM | Difficult-to-purify proteins |

Step-by-Step Purification Protocols

Small-Scale Batch Purification

This protocol is ideal for rapid screening and small-scale protein production (1-100 mL culture volume).

Procedure:

- Cell Lysis: Resuspend cell pellet in 5-10 volumes of Lysis Buffer. Lyse cells using sonication, mechanical disruption, or chemical methods.

- Clarification: Centrifuge lysate at 15,000 × g for 20 minutes at 4°C. Collect supernatant containing soluble protein.

- Binding: Add appropriate volume of pre-equilibrated IMAC resin to clarified lysate (typically 1 mL resin per 10-20 mg expected His-tagged protein). Incubate with gentle mixing for 30-60 minutes at 4°C.

- Washing: Centrifuge at 500 × g for 5 minutes. Discard supernatant. Wash resin 3-4 times with 10 resin volumes of Wash Buffer containing 20-40 mM imidazole.

- Elution: Add 1-2 resin volumes of Elution Buffer with 150-500 mM imidazole. Incubate 10-15 minutes with gentle mixing. Centrifuge and collect supernatant containing purified protein.

- Buffer Exchange: Desalt into appropriate storage buffer using size exclusion chromatography or dialysis.

Gravity Column Chromatography

This method provides better separation and is suitable for intermediate-scale purifications.

Procedure:

- Column Preparation: Pack IMAC resin into a suitable column. Allow to settle and equilibrate with 10-15 column volumes of Lysis Buffer.

- Sample Application: Load clarified lysate onto the column at a flow rate of 0.5-1 mL/min. Collect flow-through for analysis.

- Washing: Wash with 10-15 column volumes of Wash Buffer until A280 reaches baseline.

- Elution: Apply Elution Buffer using a step gradient (e.g., 50 mM, 100 mM, 250 mM, 500 mM imidazole). Collect 1 mL fractions for analysis.

- Regeneration: Strip metal ions with 10 column volumes of Regeneration Buffer. Recharge with metal solution if required.

- Storage: Store column in 20% ethanol at 4°C.

Automated FPLC Purification

For large-scale or high-throughput applications requiring reproducibility.

Procedure:

- System Setup: Equilibrate system and column with Lysis Buffer at 1 mL/min until stable baseline achieved.

- Sample Application: Load clarified, filtered (0.45μm) lysate at 0.5-1 mL/min.

- Wash Phase: Wash with 5-10 column volumes of Wash Buffer with 20-40 mM imidazole until baseline stable.

- Elution Phase: Apply linear or step imidazole gradient from 0-500 mM over 10-20 column volumes.

- Fraction Collection: Collect peaks based on UV absorbance at 280 nm.

- Cleaning-in-Place: Regenerate with 2 column volumes of 0.5 M NaOH, followed by re-equilibration.

The following diagram illustrates the complete workflow for His-tagged protein purification using this compound:

Optimization and Troubleshooting

Imidazole Optimization Strategies

Determining Optimal Imidazole Concentrations:

- Wash Buffer Optimization: Perform pilot experiments testing imidazole concentrations from 0-80 mM in wash buffers. The optimal concentration is the highest that doesn't cause significant target protein elution while removing impurities.

- Elution Buffer Optimization: Test step gradients (50 mM increments from 100-500 mM) or linear gradients to determine minimal imidazole concentration required for complete elution.

- Tag Length Considerations: His₆-tags typically require 150-300 mM imidazole for elution, while longer tags (His₈-His₁₀) may require higher concentrations due to increased affinity [2].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for His-Tag Purification

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low binding capacity | Insufficient metal charging; Tag inaccessibility | Recharge resin with metal ions; Test different tag positions; Increase resin volume |

| High non-specific binding | Inadequate washing; Low imidazole in wash buffer | Increase wash buffer imidazole (20-80 mM); Increase salt concentration (up to 500 mM NaCl) |

| Protein not eluting | Imidazole concentration too low; Metal affinity too strong | Increase imidazole to 500 mM; Use alternative elution (low pH, EDTA); Switch to cobalt resin |

| Protein degradation | Protease activity; Slow purification | Add protease inhibitors; Work at 4°C; Optimize purification speed |

| Low yield after elution | Protein precipitation; Incomplete elution | Add stabilizing agents (glycerol); Use stepwise elution; Check binding capacity |

Alternative Elution Methods

While imidazole competition is the most common elution method, several alternatives exist:

pH Elution:

- Adjust pH to 4.0-4.5 for nickel-based IMAC

- Adjust pH to 6.0 for cobalt-based IMAC [1]

- Advantages: No imidazole contamination in final sample

- Disadvantages: May denature pH-sensitive proteins

Chelator Elution:

- Use 50-100 mM EDTA to strip metal ions from resin

- Advantages: Highly effective elution

- Disadvantages: Demetalizes resin, requiring recharging

Histidine Elution:

- Use 50-100 mM L-histidine instead of imidazole

- Advantages: Physiological compatibility

- Disadvantages: Higher cost than imidazole

Advanced Applications and Techniques

Large-Scale and Industrial Applications

For industrial-scale protein production, imidazole recycling presents significant cost-saving opportunities. Research demonstrates that imidazole can be recovered from eluate fractions through freeze-drying and reused without structural modification or performance degradation [4]. Implementation requires:

- Eluate Collection: Pool fractions containing high imidazole concentrations

- Concentration: Remove protein and concentrate imidazole solution

- Purification: Remove contaminants through additional chromatography

- Quality Control: Verify imidazole purity before reuse

This approach reduces waste generation and reagent costs in large-scale manufacturing.

Structural Biology Applications

His-tags with imidazole elution have proven valuable in structural biology:

- Crystallography: His-tags frequently assist in crystal formation without interfering with crystal packing [2]

- NMR Studies: The small size of His-tags minimizes interference with protein structure

- Cryo-EM: His-tag purification provides sufficient protein purity and homogeneity for single-particle analysis

Pull-Down Assays and Protein Interaction Studies

His-tags enable investigation of protein-protein interactions through pull-down assays:

- Bait Protein Immobilization: Immobilize His-tagged bait protein on IMAC resin

- Prey Incubation: Incubate with potential interaction partners (cell lysate, purified proteins)

- Washing: Remove non-specifically bound proteins

- Elution: Elute protein complexes with imidazole gradient

- Analysis: Identify co-eluted proteins through Western blot, mass spectrometry, or other detection methods

This approach benefits from the small size and low immunogenicity of His-tags, minimizing interference with native protein interactions [2].

References

Comprehensive Application Notes and Protocols: Optimization of Imidazole Concentration in Protein Binding and Purification

Introduction to Imidazole Chemistry and Historical Context

Imidazole is a heterocyclic organic compound with the molecular formula C₃H₄N₂, characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. This unique arrangement confers distinct electronic properties, with one nitrogen behaving as an electron donor and the other as an electron acceptor [1]. This bipolar nature makes imidazole particularly valuable in biochemical applications, especially in protein purification methodologies. The molecular structure allows imidazole to participate in coordination bonds with transition metals, a property that forms the basis for its extensive use in immobilized metal affinity chromatography (IMAC).

The historical development of imidazole-based purification systems revolutionized recombinant protein technology by providing a standardized, high-affinity method for isolating proteins tagged with polyhistidine sequences. The Ni-NTA (Nickel-Nitrilotriacetic acid) purification system, developed commercially by Thermo Fisher Scientific, leverages the specific interaction between imidazole and nickel ions to create a highly selective chromatography medium [2]. This system capitalizes on the competitive binding between histidine tags and free imidazole molecules, allowing for both binding optimization and gentle elution of target proteins. The pKa of the histidine imidazole ring (approximately 6.0) makes it particularly sensitive to pH changes in the physiologically relevant range, further enhancing its utility in biochemical applications where pH control can fine-tune binding characteristics [3].

Fundamental Principles of Imidazole-Protein Interactions

Molecular Mechanism of Binding

The binding interaction between imidazole and proteins in purification systems primarily occurs through coordination chemistry principles. In the Ni-NTA system, the nitrilotriacetic acid (NTA) moiety serves as a tetradentate chelating ligand that coordinates Ni²⁺ ions through four coordination sites [2]. This leaves two coordination sites on the nickel ion available for interaction with electron donor groups. The imidazole ring of histidine residues in recombinant protein tags coordinates with these available sites, forming stable complexes that retain proteins on the chromatography resin.